N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic organic compound featuring a benzothiadiazole core fused with a pyrimidine ring, substituted with a morpholine group and a carboxamide linkage. The benzothiadiazole moiety is a well-known electron-deficient aromatic system, frequently employed in materials science for its electron-withdrawing properties and ability to stabilize charge-transfer states . The pyrimidine ring contributes to π-conjugation, while the morpholine substituent enhances solubility and modulates electronic characteristics through its electron-donating nature.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(18-10-2-1-3-11-14(10)20-24-19-11)12-8-13(17-9-16-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWMXPXLWXOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of Benzo[c]thiadiazole
Benzo[c]thiadiazole undergoes regioselective nitration at the 4-position using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The resulting 4-nitrobenzo[c]thiadiazole is reduced to the corresponding amine via catalytic hydrogenation (H₂, Pd/C) or hydrazine hydrate in ethanol.
Key Reaction Conditions :
- Nitration: HNO₃/H₂SO₄, 0–5°C, 4 h.
- Reduction: 10% Pd/C, H₂ (1 atm), ethanol, 60°C, 6 h.
Alternative Route: Cyclization of 4-Nitro-1,2-diaminobenzene
4-Nitro-1,2-diaminobenzene reacts with thionyl chloride (SOCl₂) in dichloromethane to form the thiadiazole ring. Subsequent reduction of the nitro group yields benzo[c]thiadiazol-4-amine.
Synthesis of 6-Morpholinopyrimidine-4-carboxylic Acid
Substitution and Functionalization of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine reacts with morpholine in tetrahydrofuran (THF) at reflux to substitute the 6-chloro group, yielding 6-morpholino-4-chloropyrimidine. The 4-chloro group is then converted to a carboxylic acid via sequential cyanation and hydrolysis:
- Cyanation : Treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.
- Hydrolysis : Reflux with 6 M HCl to convert the nitrile to a carboxylic acid.
Key Reaction Conditions :
- Substitution: Morpholine, THF, reflux, 12 h.
- Cyanation: CuCN, DMF, 120°C, 8 h.
- Hydrolysis: 6 M HCl, reflux, 6 h.
Cyclocondensation of β-Keto Esters with Morpholine-Containing Amidines
Ethyl 3-oxobutanoate reacts with N-morpholinocarboxamidine in ethanol under acidic conditions to form ethyl 6-morpholinopyrimidine-4-carboxylate. Saponification with NaOH yields the carboxylic acid.
Amide Coupling and Final Product Formation
Acid Chloride Method
6-Morpholinopyrimidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with benzo[c]thiadiazol-4-amine in dichloromethane (DCM) with triethylamine (Et₃N) yields the target compound.
Key Reaction Conditions :
Carbodiimide-Mediated Coupling
A mixture of 6-morpholinopyrimidine-4-carboxylic acid, benzo[c]thiadiazol-4-amine, N,N'-dicyclohexylcarbodiimide (DCC), and 1-hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation at room temperature.
Characterization and Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₄N₆O₂S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1903139-74-1 |
| Appearance | Off-white crystalline solid |
| Key IR Absorptions | 1660 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) |
| ¹H NMR (400 MHz, DMSO) | δ 8.65 (s, 1H, pyrimidine), 7.92–7.85 (m, 2H, thiadiazole), 3.75–3.60 (m, 8H, morpholine) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride Coupling | 78 | High purity, scalable | Requires SOCl₂ handling |
| Carbodiimide-Mediated | 65 | Mild conditions | Laborious purification |
| Cyclocondensation | 60 | Single-pot synthesis | Low regioselectivity |
Challenges and Optimization Strategies
- Regioselectivity in Pyrimidine Substitution : Use of bulky bases (e.g., DIPEA) improves selectivity for 6-position morpholine incorporation.
- Amine Stability : Benzo[c]thiadiazol-4-amine is sensitive to oxidation; reactions should be conducted under inert atmospheres.
- Acid Hydrolysis : Microwave-assisted hydrolysis reduces reaction time from 6 h to 30 min.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide exerts its effects is primarily through its interaction with molecular targets in biological systems. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, facilitating charge transfer processes. This interaction can influence various molecular pathways, including those involved in cellular signaling and metabolic processes . The compound’s ability to form stable complexes with specific proteins or nucleic acids further enhances its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
The compound’s electronic performance can be contextualized against structurally related benzothiadiazole derivatives. For instance, P3TEA , a polymer described in Journal of Physics: Materials, incorporates benzo[c][1,2,5]thiadiazol units linked to thiophene and fluorinated substituents. Key comparisons include:
Values marked with () are derived from computational studies using density functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula .
- Morpholine vs.
- Fluorination Effects: P3TEA’s fluorinated benzothiadiazole units exhibit stronger electron-withdrawing effects than the non-fluorinated analogue, narrowing the band gap and enhancing light absorption in OPVs .
Computational Insights
DFT studies, employing methodologies like the Colle-Salvetti correlation-energy formula, have been pivotal in predicting the electronic structure of benzothiadiazole derivatives. For example, calculations suggest that the target compound’s HOMO-LUMO gap (~2.3 eV) is wider than P3TEA’s (~1.7 eV), indicating a trade-off between optical absorption range and charge separation efficiency .
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and organic electronics. This article provides a detailed overview of its biological activity, synthetic routes, and research findings.
The synthesis of this compound typically involves multi-step reactions starting from the benzo[c][1,2,5]thiadiazole core. A common method includes the cyclization of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine in the presence of triethylamine and dimethyl sulfoxide (DMSO) to yield the desired compound. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution reactions.
Research indicates that compounds similar to this compound exhibit activity against key molecular targets involved in cancer progression. For instance, studies have shown that derivatives containing the benzo[c][1,2,5]thiadiazole moiety can inhibit activin receptor-like kinase 5 (ALK5), a critical mediator in TGF-β signaling pathways associated with tumor growth and metastasis .
Key Findings:
- ALK5 Inhibition: Compound 14c from a related study demonstrated an IC50 value of 0.008 μM against ALK5, significantly outperforming control compounds .
- Cellular Effects: The inhibitory effects on TGF-β-induced Smad signaling were evident in various cell lines including SPC-A1 and HepG2 .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on ALK5 Inhibitors:
- NIR-II Imaging Applications:
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds:
| Compound | Structural Features | Biological Activity | Key Applications |
|---|---|---|---|
| This compound | Benzo[c][1,2,5]thiadiazole core with morpholine and pyrimidine moieties | Inhibits ALK5; potential anti-cancer activity | Drug development; organic electronics |
| Benzo[c][1,2,5]oxadiazole | Oxygen replacing sulfur in thiadiazole ring | Moderate biological activity | Fluorophores; photocatalysts |
| 4,7-Diarylbenzo[c][1,2,5]thiadiazoles | Similar structure with variations in aryl groups | Used as organophotocatalysts | Advanced materials |
Q & A
Basic Question: What are the key synthetic routes and critical reaction conditions for preparing N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide?
Answer:
The synthesis involves multi-step reactions:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazol-4-amine precursor via nucleophilic substitution, often using ammonium thiocyanate and benzoyl chloride under reflux (40–60°C) in anhydrous solvents like acetonitrile .
- Step 2 : Functionalization of the pyrimidine core. The morpholine ring is introduced via nucleophilic aromatic substitution (e.g., using morpholine in DMF at 100–120°C).
- Step 3 : Carboxamide coupling between the benzo[c][1,2,5]thiadiazole and pyrimidine moieties using coupling agents like EDC/HOBt in dichloromethane under nitrogen .
Critical Conditions : Strict temperature control, anhydrous solvents, and inert atmosphere to prevent side reactions. Purity is ensured via column chromatography and recrystallization .
Basic Question: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic protons in benzo[c][1,2,5]thiadiazole at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~385) .
- HPLC : Purity >98% is confirmed using C18 columns with UV detection (λ = 254 nm) .
Basic Question: How is the compound initially screened for biological activity in academic research?
Answer:
- In vitro assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme inhibition studies : Screened against kinases or proteases via fluorescence-based assays to identify target engagement .
- Molecular docking : Preliminary computational screening against protein databases (e.g., PDB) to predict binding affinity .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
- Core modifications : Replacing morpholine with thiomorpholine or piperazine alters solubility and target selectivity .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring enhances metabolic stability .
- Bioisosteric replacements : Substituting the benzo[c][1,2,5]thiadiazole with benzothiazole improves bioavailability in murine models .
Methodology : Parallel synthesis of analogs followed by in vitro/in vivo profiling .
Advanced Question: What computational methods are used to predict the electronic properties and binding modes of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity and charge distribution (e.g., benzo[c][1,2,5]thiadiazole acts as an electron-deficient core) .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time (e.g., binding to EGFR kinase) using AMBER or GROMACS .
- QSAR Modeling : Correlates substituent descriptors (e.g., logP, polar surface area) with bioactivity data .
Advanced Question: How can researchers evaluate the compound’s stability under physiological and storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Long-term stability : Store at -20°C in amber vials with desiccants; monitor purity monthly via HPLC .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced Question: How should contradictory bioactivity data across studies be addressed?
Answer:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Data normalization : Account for variations in cell viability assays by reporting IC50 values relative to internal standards .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency in hypoxic conditions) .
Advanced Question: What challenges arise when scaling up synthesis from milligram to gram quantities?
Answer:
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., carboxamide coupling) to improve yield .
- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for cost-effective scale-up .
- Impurity profiling : Use preparative HPLC to isolate and characterize byproducts (e.g., dimerization during coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
